3-(4-chlorophenyl)-2-ethyl-7-(5-ethyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-11-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c1-3-15-18(12-5-7-13(22)8-6-12)19-23-11-14-16(29(19)27-15)9-10-28(20(14)30)21-24-17(4-2)25-26-21/h5-11H,3-4H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJKITXGCUSAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=NNC(=N5)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-2-ethyl-7-(5-ethyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a derivative of the pyrazolo-pyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent and its interactions with various biological systems.
Chemical Structure and Properties
The chemical structure of the compound features a complex arrangement that includes a triazole moiety and a pyrazolo-pyrimidine framework. The presence of a chlorophenyl group enhances its lipophilicity and may influence its biological interactions.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of triazole derivatives. For instance, a study on similar compounds demonstrated significant anti-proliferative effects against the HepG2 liver cancer cell line. The most effective derivative exhibited an IC50 value of 16.782 µg/mL , indicating strong cytotoxicity against cancer cells with minimal toxicity to normal cells .
| Compound | IC50 Value (µg/mL) | Hemolytic Activity (%) |
|---|---|---|
| 7f | 16.782 | 1.19 ± 0.02 |
| 7a | 20.667 | 2.46 ± 0.31 |
| 7b | 33.565 | 2.43 ± 0.11 |
| 7c | 39.002 | 4.32 ± 0.24 |
| Sorafenib | 5.971 | - |
This table summarizes the anti-cancer activity of various derivatives compared to Sorafenib , a standard treatment for liver cancer.
The mechanism by which these compounds exert their anti-cancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cell cycle regulation and apoptosis .
Antimicrobial Properties
Compounds containing triazole rings have been documented for their antimicrobial activities against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL depending on the specific structure and substitution patterns .
Cytotoxicity Studies
In addition to their therapeutic potential, the cytotoxicity profiles of these compounds are crucial for assessing their safety in clinical applications. Studies indicate that many derivatives maintain low hemolytic activity, suggesting a favorable safety profile for further development .
Case Study: HepG2 Cell Line
In one notable study, several triazole-based acetamide derivatives were synthesized and screened for their anti-cancer properties against HepG2 cells. The study found that compounds with specific substituents at the phenyl ring exhibited enhanced cytotoxicity compared to others, emphasizing the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The compound shares structural motifs with pyrazolo[1,5-a]pyrimidinones and pyrido-pyrimidine derivatives. Key comparisons include:
Functional Group Impact
- Chlorophenyl Groups : Present in both the target compound and 14 , this substituent enhances lipophilicity and may influence receptor binding.
- Triazole vs. Oxadiazole: The target’s 1,2,4-triazole moiety (vs.
- Ethyl Substituents : Ethyl groups at positions 2 and 5 (triazole) likely improve metabolic stability compared to methyl or unsubstituted analogs (e.g., 3-chloro-2-methyl in ).
Physicochemical Properties
- Polarity: The triazole and pyrido-pyrimidinone core increase polarity compared to simpler pyrazolo-pyrimidines, possibly enhancing aqueous solubility.
Q & A
Q. Example Reaction Yields from Literature
| Intermediate Step | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Triazole coupling | DMF | 80°C | 62% | |
| Pyrimidine cyclization | Ethanol | Reflux | 70% |
Advanced: How can structural contradictions in bioactivity data between analogs be resolved?
Structural variations (e.g., substituents like chlorophenyl vs. methoxyphenyl) significantly alter biological interactions. To resolve contradictions:
- Perform comparative molecular docking studies to assess binding affinity differences at target sites (e.g., enzymes or receptors) .
- Validate activity via kinetic assays (e.g., IC₅₀ measurements) under standardized conditions .
- Analyze substituent effects using QSAR (Quantitative Structure-Activity Relationship) models to identify critical functional groups .
Case Study : A methoxyphenyl-substituted analog showed reduced activity compared to the chlorophenyl variant, attributed to decreased lipophilicity and weaker target binding .
Basic: What spectroscopic techniques are recommended for structural confirmation?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and triazole/ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH₂) .
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₉H₁₇ClN₆O: [M+H]⁺ = 345.12) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) groups .
Advanced: How can reaction pathways be modified to enhance regioselectivity in triazole incorporation?
- Use directing groups (e.g., nitro or amino substituents) on the pyridine ring to favor triazole attachment at the 7-position .
- Employ transition metal catalysts (e.g., Cu(I) for click chemistry) to improve cycloaddition efficiency .
- Optimize pH (e.g., mildly acidic conditions) during cyclization to stabilize reactive intermediates .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL); insoluble in water due to hydrophobic chlorophenyl and ethyl groups .
- Stability : Degrades under prolonged UV exposure. Store in amber vials at –20°C in anhydrous conditions .
Advanced: What strategies address low reproducibility in biological assays?
- Standardize cell lines/pH conditions to minimize variability in enzyme inhibition assays .
- Use orthogonal analytical methods (e.g., HPLC-MS) to verify compound integrity before testing .
- Conduct dose-response curves with triplicate measurements to account for biological noise .
Basic: How does the triazole moiety influence target binding compared to other heterocycles?
The triazole group participates in hydrogen bonding and π-π stacking with residues in enzyme active sites, enhancing binding affinity. For example, it mimics adenine in kinase inhibitors, improving competitive inhibition .
Advanced: What computational methods predict metabolic pathways or toxicity?
- ADMET Prediction : Tools like SwissADME assess metabolic sites (e.g., ethyl group oxidation) and cytochrome P450 interactions .
- Molecular Dynamics Simulations : Model interactions with liver microsomal enzymes to predict clearance rates .
Basic: What are the recommended controls for in vitro bioactivity studies?
- Positive Controls : Known inhibitors of the target (e.g., staurosporine for kinase assays) .
- Negative Controls : Vehicle-only (e.g., DMSO) and scrambled compound analogs .
Advanced: How can synthetic byproducts be minimized during scale-up?
- Use flow chemistry for precise temperature/residence time control during exothermic steps .
- Implement continuous extraction to remove impurities (e.g., unreacted triazole derivatives) .
- Optimize catalyst loading (e.g., 5 mol% Pd for cross-coupling) to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
